molecular formula C26H22O8 B1315763 beta-D-Ribofuranose 2,3,5-tribenzoate CAS No. 67525-66-0

beta-D-Ribofuranose 2,3,5-tribenzoate

Cat. No.: B1315763
CAS No.: 67525-66-0
M. Wt: 462.4 g/mol
InChI Key: VJYJDSXEIXFNRI-UHFFFAOYSA-N
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Description

Beta-D-Ribofuranose 2,3,5-tribenzoate: is a ribose-derived compound commonly used in the synthesis of nucleosidesThis compound is characterized by its three benzoate groups attached to the ribofuranose ring, making it a valuable intermediate in organic synthesis .

Scientific Research Applications

Beta-D-Ribofuranose 2,3,5-tribenzoate has several applications in scientific research:

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Beta-D-Ribofuranose 2,3,5-tribenzoate is a key intermediate for the synthesis of nucleosides and their derivatives. It is expected to continue playing a significant role in the development of new pharmaceuticals .

Biochemical Analysis

Biochemical Properties

Beta-D-Ribofuranose 2,3,5-tribenzoate plays a significant role in biochemical reactions, particularly in the synthesis of nucleosides. It interacts with various enzymes and proteins involved in these processes. For instance, it serves as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. The benzoyl groups on this compound enhance its reactivity, facilitating efficient nucleoside synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and transcription factors, thereby affecting gene expression patterns. Additionally, this compound can alter cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, this compound has been shown to inhibit certain glycosidases, preventing the breakdown of glycosidic bonds. This inhibition can lead to changes in cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions without causing adverse effects. At high doses, this compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nucleoside synthesis. It interacts with enzymes such as glycosyltransferases and kinases, influencing metabolic flux and metabolite levels. The compound can also affect the levels of intermediates in these pathways, thereby modulating overall metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules .

Subcellular Localization

This compound is localized to various subcellular compartments, including the nucleus and cytoplasm. Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, enhancing its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Ribofuranose 2,3,5-tribenzoate involves multiple steps. One common method starts with ribose, which undergoes methylation using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for 10 to 15 minutes. The reaction mixture is then stirred for 8 hours. Following this, ethyl acetate, pyridine, and potassium carbonate are added, and the mixture is heated to 60–70°C while benzyl chloride is intermittently added. The resulting product is then isolated and further reacted with glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Beta-D-Ribofuranose 2,3,5-tribenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzoate groups can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the corresponding acids and alcohols.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of beta-D-Ribofuranose 2,3,5-tribenzoate primarily involves its role as an intermediate in nucleoside synthesis. The compound undergoes chemical transformations to form nucleosides, which are essential building blocks of nucleic acids. These nucleosides can then be incorporated into DNA or RNA, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: Beta-D-Ribofuranose 2,3,5-tribenzoate is unique due to its specific configuration and the presence of three benzoate groups, which make it particularly useful in the synthesis of nucleosides and nucleotides. Its stability and reactivity under various conditions also contribute to its widespread use in scientific research and industrial applications .

Properties

IUPAC Name

(3,4-dibenzoyloxy-5-hydroxyoxolan-2-yl)methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O8/c27-23(17-10-4-1-5-11-17)31-16-20-21(33-24(28)18-12-6-2-7-13-18)22(26(30)32-20)34-25(29)19-14-8-3-9-15-19/h1-15,20-22,26,30H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYJDSXEIXFNRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70986908
Record name 2,3,5-Tri-O-benzoylpentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67525-66-0
Record name NSC18736
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18736
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,5-Tri-O-benzoylpentofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70986908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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